Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given the role of PKB in this pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The bioavailability and efficacy of similar compounds can be influenced by factors such as metabolism and clearance rates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a halogenated pyrimidine derivative.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Amide Bond Formation: The amide bond is formed by coupling the thioether derivative with 4-aminobenzoic acid or its ester derivative using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the ester or amide functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies involving cell signaling pathways and molecular interactions due to its complex structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is unique due to the combination of the piperidine and pyrimidine rings, which provide specific binding properties and reactivity. The thioether and amide linkages further enhance its versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
methyl 4-[[2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-19(25)14-5-7-15(8-6-14)22-17(24)12-27-18-11-16(20-13-21-18)23-9-3-2-4-10-23/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCQAXUVGAPVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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